molecular formula C11H13NO4 B14608962 2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid CAS No. 60951-16-8

2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Cat. No.: B14608962
CAS No.: 60951-16-8
M. Wt: 223.22 g/mol
InChI Key: RMSORDHQHAQZTO-UHFFFAOYSA-N
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Description

2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a chemical compound known for its significant role as a dopamine receptor agonist.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid typically involves a series of chemical reactions starting from simpler organic molecules. One common method involves the Diels-Alder cycloaddition followed by hydrogenolysis of the hydroxyl group, hydrolysis of the lactyl ester, and conversion of the carboxylic acid group to the amine .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of catalysts and controlled reaction conditions would be essential to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The compound exerts its effects by binding to dopamine receptors, particularly in the striatum and nucleus accumbens regions of the brain. This binding stimulates the production of cyclic AMP, which in turn activates various downstream signaling pathways. The activation of these pathways leads to physiological effects such as increased locomotion and altered feeding behavior .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets this compound apart is its specific binding affinity and efficacy at dopamine receptors, making it a valuable tool in neuroscience research. Its unique structure allows for selective activation of certain dopamine receptor subtypes, providing insights into receptor function and potential therapeutic applications .

Properties

CAS No.

60951-16-8

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

2-amino-6,7-dihydroxy-3,4-dihydro-1H-naphthalene-2-carboxylic acid

InChI

InChI=1S/C11H13NO4/c12-11(10(15)16)2-1-6-3-8(13)9(14)4-7(6)5-11/h3-4,13-14H,1-2,5,12H2,(H,15,16)

InChI Key

RMSORDHQHAQZTO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC2=CC(=C(C=C21)O)O)(C(=O)O)N

Origin of Product

United States

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